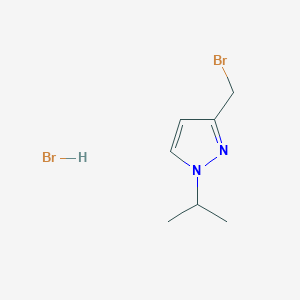

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-1-propan-2-ylpyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-6(2)10-4-3-7(5-8)9-10;/h3-4,6H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYIOJMUUOPDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-31-1 | |

| Record name | 1H-Pyrazole, 3-(bromomethyl)-1-(1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromomethylation Using Paraformaldehyde and Hydrobromic Acid

A widely reported method involves reacting 3-methyl-1-(propan-2-yl)-1H-pyrazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid under reflux. The reaction proceeds via electrophilic substitution, where paraformaldehyde acts as a methylene source, and HBr introduces the bromine atom.

Procedure :

- Reagents : 3-Methyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq), paraformaldehyde (1.2 eq), 48% HBr in acetic acid (2.5 eq).

- Conditions : Reflux at 110°C for 8–12 hours under nitrogen.

- Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol.

- Yield : 65–70%.

Mechanism :

- Methylene Bridge Formation : Paraformaldehyde generates a formaldehyde intermediate, reacting with the methyl group to form a hydroxymethyl intermediate.

- Bromination : HBr substitutes the hydroxyl group with bromine, yielding the bromomethyl derivative.

Advantages : Single-step synthesis with readily available reagents.

Limitations : Requires careful control of HBr concentration to avoid over-bromination.

Copper-Catalyzed Bromination

Patent CN104844567A describes a copper-catalyzed bromination method for pyrazole derivatives. This approach is effective for introducing bromine at the methyl position using copper(I) bromide (CuBr) and hydrobromic acid.

Procedure :

- Reagents : 3-Methyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq), CuBr (0.1 eq), 48% HBr (3.0 eq).

- Conditions : Stirring at 70°C for 4–6 hours in acetonitrile.

- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.

- Yield : 75–80%.

Mechanism :

- CuBr facilitates radical bromination, abstracting a hydrogen atom from the methyl group to generate a radical intermediate, which reacts with bromine from HBr.

Advantages : High selectivity for the methyl position.

Limitations : Requires stoichiometric CuBr, increasing metal waste.

Nucleophilic Substitution Reactions

Displacement of Hydroxymethyl Groups

3-(Hydroxymethyl)-1-(propan-2-yl)-1H-pyrazole can undergo nucleophilic substitution with HBr to yield the target compound. This method is advantageous for substrates sensitive to direct bromination.

Procedure :

- Reagents : 3-(Hydroxymethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq), 48% HBr (3.0 eq).

- Conditions : Reflux in toluene at 100°C for 6 hours.

- Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent removal.

- Yield : 60–65%.

Mechanism :

- Protonation of the hydroxyl group converts it into a better leaving group (water), enabling bromide ion attack.

Advantages : Avoids harsh brominating agents.

Limitations : Requires pre-synthesis of hydroxymethyl precursor.

Halogen Exchange Using Lithium Bromide

A less common approach involves halogen exchange from a chloromethyl precursor using lithium bromide (LiBr) in dimethylformamide (DMF).

Procedure :

- Reagents : 3-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq), LiBr (3.0 eq).

- Conditions : Heating at 120°C for 24 hours in DMF.

- Workup : Dilution with water, extraction with dichloromethane, and recrystallization.

- Yield : 50–55%.

Mechanism :

- SN2 displacement of chloride by bromide ion in a polar aprotic solvent.

Advantages : Applicable to chloromethyl analogs.

Limitations : Prolonged reaction time and moderate yield.

Hydrobromide Salt Formation

Post-synthesis, the free base is converted to the hydrobromide salt by treatment with HBr gas or aqueous HBr.

Procedure :

- Reagents : 3-(Bromomethyl)-1-(propan-2-yl)-1H-pyrazole (1.0 eq), 33% HBr in acetic acid (1.1 eq).

- Conditions : Stirring at room temperature for 2 hours.

- Workup : Solvent evaporation under reduced pressure.

- Yield : >95%.

Mechanism :

- Protonation of the pyrazole nitrogen by HBr forms the ionic hydrobromide salt.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromomethylation | HBr, paraformaldehyde, acetic acid | 110°C, 8–12 h | 65–70% | Single-step, cost-effective | Risk of over-bromination |

| Copper-Catalyzed | CuBr, HBr, acetonitrile | 70°C, 4–6 h | 75–80% | High selectivity | Metal waste generation |

| Nucleophilic Substitution | HBr, toluene | 100°C, 6 h | 60–65% | Mild conditions | Requires hydroxymethyl precursor |

| Halogen Exchange | LiBr, DMF | 120°C, 24 h | 50–55% | Applicable to chloromethyl derivatives | Low yield, long reaction time |

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-1-isopropyl-1H-pyrazole, while oxidation with potassium permanganate produces 3-(bromomethyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with analogous pyrazole derivatives:

Key Observations :

- Melting Points : Hydrobromide salts of brominated pyrazoles and triazoles exhibit high decomposition temperatures (>280°C), suggesting strong ionic lattice interactions .

- Molecular Weight : The target compound’s higher molar mass compared to simpler analogs (e.g., 3-(bromomethyl)-1H-pyrazole hydrobromide) reflects the isopropyl group’s contribution .

Biological Activity

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

- Molecular Formula : C8H12Br2N2

- Molecular Weight : 296 g/mol

- CAS Number : 2639412-64-7

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound under controlled conditions. Common methods include:

- Reaction of 1-(propan-2-yl)-1H-pyrazole with bromomethane.

- Use of suitable catalysts and solvents to enhance yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins, which can inhibit or modulate their function.

Inhibition Studies

Research indicates that pyrazole derivatives, including this compound, exhibit significant inhibitory effects on several enzymes:

- Lactate Dehydrogenase (LDH) : A study demonstrated that pyrazole-based inhibitors can achieve low nanomolar inhibition of LDH, which is crucial in cancer metabolism .

- Glycolysis Inhibition : The compound has shown potential in reducing lactate production in cancer cell lines, indicating its role in metabolic regulation .

Study on LDH Inhibition

In a quantitative high-throughput screening (qHTS) campaign, compounds similar to this compound were identified as potent inhibitors of LDH activity. The study highlighted the importance of drug-target residence time as a predictor for effective cell-based inhibition .

Broad Spectrum Biological Activities

Research has shown that pyrazole derivatives possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Approved drugs containing the pyrazole nucleus include celecoxib and phenylbutazone, which further supports the therapeutic potential of this chemical class .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives:

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for 3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide?

Answer:

The synthesis typically involves bromination of a pyrazole precursor followed by hydrobromide salt formation. A common approach includes:

- Step 1: Bromination of 1-(propan-2-yl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to target the 3-position .

- Step 2: Quenching with hydrobromic acid (HBr) to form the hydrobromide salt, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters: Temperature control during bromination minimizes side reactions (e.g., di-bromination). Solvent choice (polar aprotic vs. halogenated) affects yield and regioselectivity .

Advanced Question: How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Effects: The isopropyl group at N1 directs electrophilic substitution to the less hindered 3-position .

- Electronic Effects: Bromine’s electron-withdrawing nature at C3 deactivates the ring, reducing further substitution. Computational DFT studies (e.g., using Gaussian09) predict electrophilic attack preferences, validated via LC-MS monitoring of reaction intermediates .

- Methodological Fix: Use directing groups (e.g., boronic esters) or transition metal catalysis (Pd-mediated cross-coupling) to override inherent selectivity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Identify substitution patterns (e.g., isopropyl CH3 at δ 1.3–1.5 ppm; bromomethyl CH2Br at δ 4.2–4.5 ppm). Overlapping signals can be resolved via 2D experiments (HSQC, HMBC) .

- IR Spectroscopy: Confirm HBr salt formation via N–H stretching (2500–3000 cm⁻¹) and Br–C vibrations (600–800 cm⁻¹) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry and hydrogen-bonding networks (e.g., HBr interactions with the pyrazole ring) .

Advanced Question: How can researchers design experiments to assess the compound’s biological activity?

Answer:

- Target Identification: Screen against kinase or GPCR libraries due to pyrazole’s affinity for ATP-binding pockets .

- Assay Design:

- Control Experiments: Compare with non-brominated analogs to isolate bromine’s role in activity .

Basic Question: How stable is this compound under varying pH and temperature conditions?

Answer:

- Stability Profile:

- Analytical Monitoring: Use HPLC (C18 column, 0.1% TFA mobile phase) to track degradation products .

Advanced Question: How to resolve contradictions in crystallographic vs. computational structural data?

Answer:

- Case Example: X-ray data may show a planar pyrazole ring, while DFT predicts slight puckering due to HBr interactions.

- Resolution:

- Statistical Tools: Use R-factors and electron density maps (e.g., SHELX) to quantify discrepancies .

Advanced Question: What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Answer:

- Buchwald-Hartwig Amination: The bromomethyl group undergoes Pd-catalyzed coupling with amines, but competing β-hydride elimination requires ligand optimization (e.g., XPhos vs. SPhos) .

- Suzuki-Miyaura: Limited by boron reagent steric bulk; use microwave-assisted conditions (80°C, 30 min) to enhance yields .

- Kinetic Studies: Monitor intermediates via stopped-flow UV-Vis to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Basic Question: What are the best practices for handling hygroscopicity and solubility challenges?

Answer:

- Hygroscopicity: Store in sealed containers with desiccants (e.g., silica gel). Use gloveboxes for prolonged manipulations .

- Solubility:

- Polar Solvents: DMSO or DMF for biological assays.

- Nonpolar Media: Use sonication or co-solvents (e.g., 10% EtOH in hexane) for organic reactions .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

- DFT Workflow:

- MD Simulations: Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways using GROMACS .

Basic Question: What safety protocols are critical given the compound’s toxicity profile?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.